2-Methoxyphenyl hexanoate
Description
2-Methoxyphenyl hexanoate is an ester compound derived from hexanoic acid (a six-carbon fatty acid) and 2-methoxyphenol (guaiacol). The aromatic methoxy group may enhance its stability in polar environments or alter its interaction with biological systems compared to aliphatic esters.
Properties
CAS No. |
613-00-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2-methoxyphenyl) hexanoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-10-13(14)16-12-9-7-6-8-11(12)15-2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
QERSHYZMPGXOIY-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC=C1OC |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1OC |
Other CAS No. |
613-00-3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Method 1: Fischer Esterification
Hexanoic acid reacts with 2-methoxyphenol in the presence of a catalytic acid (e.g., H<sub>2</sub>SO<sub>4</sub>):
Conditions : Reflux at 110–120°C for 6–8 hours .
Method 2: Acyl Chloride Route
Hexanoyl chloride reacts with 2-methoxyphenol under basic conditions (e.g., pyridine or triethylamine):
Yield : ~85–90% under anhydrous conditions .
Hydrolysis Reactions
The ester undergoes hydrolysis via acid- or base-catalyzed mechanisms:
Base-Catalyzed Hydrolysis (Saponification)
In aqueous NaOH:
Mechanism : Nucleophilic attack by OH<sup>−</sup> at the carbonyl carbon, forming a tetrahedral intermediate .
Rate Constant : Base hydrolysis of similar esters occurs at (pH 12, 25°C) .
Acid-Catalyzed Hydrolysis
In dilute H<sub>2</sub>SO<sub>4</sub>:
Activation Energy : ~50–60 kJ/mol for analogous esters .
Transesterification
The ester reacts with alcohols (e.g., methanol) under acid or base catalysis:
Conditions : Methanol excess, 60–70°C. Yield : >80% .
Nucleophilic Substitution
The carbonyl group participates in nucleophilic acyl substitution:
| Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NH<sub>3</sub> | Hexanamide + 2-Methoxyphenol | High-pressure NH<sub>3</sub>, 100°C | 65% | |
| ROH (Alcohols) | New ester + 2-Methoxyphenol | Acidic/Basic catalyst | 70–90% |
Reduction Reactions
Reduction with LiAlH<sub>4</sub> converts the ester to a primary alcohol:
Mechanism : Hydride attack at the carbonyl carbon .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group undergoes reactions at the ortho/para positions:
Thermal Decomposition
At temperatures >200°C, the ester undergoes pyrolysis:
Mechanism : Radical-initiated cleavage of the ester bond .
Oxidation Reactions
Strong oxidizers (e.g., KMnO<sub>4</sub>) degrade the ester:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Hexanoate (Ethyl Caproate)
- Molecular Formula : C₈H₁₆O₂
- Key Properties: Volatile ester with a fruity odor, commonly used in food flavoring (e.g., strawberry, pineapple) . Boiling point: ~167°C; solubility in water: ~0.6 g/L (hydrophobic due to the hexanoate chain).
- Applications : Dominant flavor compound in Chinese liquors (e.g., Luzhoulaojiao), with concentrations up to 2,221 mg/L .
- Research Findings: Adsorption studies show hexanoate derivatives exhibit higher affinity for anion-exchange resins than shorter-chain carboxylates. Pure hexanoate solutions saturate resins at ~33.5 bed volumes (BV), while mixtures show delayed saturation due to competitive binding .
Methyl Hexanoate
- Molecular Formula : C₇H₁₄O₂
- Key Properties: Lower molecular weight than ethyl hexanoate, leading to higher volatility (boiling point: ~151°C). Identified in CO₂-treated strawberries as a key volatile compound .
- Analytical Identification : GC/MS retention times and mass spectra align with commercial standards, enabling precise quantification in complex matrices .
2-Ethylhexyl Hexanoate
- Molecular Formula : C₁₄H₂₆O₂
- Key Properties: Branched alkyl chain increases steric hindrance, reducing volatility compared to linear esters.
- Structural Contrast: The ethylhexyl group introduces hydrophobicity, whereas the methoxyphenyl group in 2-methoxyphenyl hexanoate may enhance π-π interactions in separation processes.
Furfuryl Hexanoate
- Key Properties: Identified in Chinese liquors, with flavor characteristics influenced by the furan ring .
Data Table: Comparative Analysis of Hexanoate Esters
Research Findings and Implications
- Adsorption Behavior: Longer-chain carboxylates (e.g., hexanoate) exhibit higher adsorption affinity on anion-exchange resins than acetate or propionate. Pure hexanoate saturates resins at 33.5 BV, while co-fermented mixtures saturate faster (~20 BV) due to matrix effects . This suggests this compound’s phenyl group might further delay breakthrough in chromatographic separations.
- Analytical Challenges: GC/MS and comprehensive 2D-GC (GC×GC/TOF-MS) are critical for distinguishing hexanoate esters in complex mixtures. For example, ethyl hexanoate in liquors is quantified at 2,221 mg/L with high reproducibility .
- Biological Interactions: While 2-hexanone (a ketone analog) shows neurotoxicity , ester derivatives like this compound likely have distinct metabolic pathways due to esterase-mediated hydrolysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxyphenyl hexanoate in academic laboratories?
- Methodology : A two-step esterification approach is commonly used. First, hexanoic acid is activated using thionyl chloride (SOCl₂) to form hexanoyl chloride. This intermediate is then reacted with 2-methoxyphenol under basic conditions (e.g., pyridine or triethylamine) to yield the ester. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis .
- Validation : Confirm product purity via GC-MS or HPLC, comparing retention times with standards.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using UV-Vis spectroscopy (λ~270 nm for aromatic esters) or LC-MS to identify breakdown products like hexanoic acid and 2-methoxyphenol .
- Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Adjust storage recommendations (e.g., refrigeration, inert atmosphere) based on results.
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodology : Use gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) for volatile ester analysis. For non-volatile degradation products, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended. Internal standards (e.g., methyl benzoate) improve accuracy .
Advanced Research Questions
Q. How can microbial co-cultures be leveraged to study the environmental degradation of this compound?
- Methodology : Establish defined co-cultures (e.g., Acinetobacter spp. for ester hydrolysis and Pseudomonas spp. for aromatic ring cleavage) in bioreactors. Monitor metabolite profiles via NMR or FTIR to map pathways like β-oxidation of hexanoate and demethylation of 2-methoxyphenol .
- Challenges : Optimize oxygen levels and nutrient supply to balance growth rates between strains.
Q. What role does this compound play in ligand-surface interactions in nanomaterials?
- Methodology : Functionalize quantum dots (QDs) or nanoparticles with the ester and analyze ligand conformation using ¹³C CODEX NMR. Compare dynamics (e.g., stationary vs. mobile ligands) under varying solvent polarities. Computational modeling (MD simulations) can predict binding affinities .
- Applications : Tailor ester-functionalized QDs for biosensing or drug delivery by modulating ligand density .
Q. How can computational tools aid in retrosynthetic planning for this compound derivatives?
- Methodology : Use AI-driven platforms (e.g., Reaxys or Pistachio) to predict viable routes for derivatives like 2-Methoxy-4-nitrophenyl hexanoate. Validate proposed pathways with DFT calculations (e.g., Gibbs free energy of intermediate steps) .
- Optimization : Screen solvent/reagent combinations in silico to minimize side reactions (e.g., nitro group reduction).
Q. What statistical approaches are effective for analyzing batch variability in this compound synthesis?
- Methodology : Apply multivariate analysis (PCA or hierarchical clustering) to datasets including yield, purity, and reaction parameters (temperature, catalyst loading). Identify critical factors (e.g., stirring rate) using ANOVA .
- Outcome : Develop a quality-by-design (QbD) framework to standardize synthesis protocols.
Methodological Considerations
- Safety Protocols : Handle hexanoyl chloride (corrosive) in fume hoods with PPE (gloves, goggles). For large-scale reactions, adhere to OSHA guidelines for ester handling (ventilation, spill containment) .
- Data Contradictions : If stability studies conflict with computational predictions (e.g., unexpected hydrolysis at pH 7), re-evaluate experimental conditions (e.g., trace metal catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
